molecular formula C16H16FNO4 B2952530 3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105242-28-1

3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2952530
CAS No.: 1105242-28-1
M. Wt: 305.305
InChI Key: QEXCSXWPIOASPQ-UHFFFAOYSA-N
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Description

The compound “3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is a complex organic molecule. It contains a spiro[5.5]undecane core, which is a type of spirocyclic compound where two cycloalkane rings of five and five carbons share a single atom . The molecule also contains a 3-fluorophenyl group, an amino group, and a methylene group, as well as two dione groups attached to the spiro[5.5]undecane core .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic core and the various functional groups. The 3D conformation of the molecule could be influenced by these groups and the specific ways in which they are bonded to the core .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could influence its polarity and therefore its solubility in various solvents .

Scientific Research Applications

Synthesis and Crystal Structures

The synthesis and characterization of novel spiro compounds, including those related to 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives, have been a significant area of interest. These compounds are synthesized and characterized using techniques such as X-ray single-crystal diffraction, IR, and elemental analysis, providing insights into their molecular structures and properties (Zeng et al., 2010). For example, the structural elucidation of these compounds aids in understanding their crystalline forms, space groups, and molecular dimensions, which are crucial for their potential applications in material science and medicinal chemistry.

Electochemistry in Non-aqueous Media

Research has also explored the electrochemical behaviors of spiro compounds in non-aqueous media. This study highlights the redox properties and the main products of electrolytic oxidation and reduction, offering valuable information for developing new synthetic methods and materials based on spiro compounds (G. Abou-Elenien et al., 1991).

Antimicrobial Activity and Molecular Docking

Certain spiro compounds have been synthesized and tested for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study also involves molecular docking to understand the interactions between these compounds and microbial enzymes, which could lead to the development of new antibacterial and antifungal agents (M. Ghorab et al., 2017).

Pharmacological Screening

The synthesis and pharmacological screening of azaspirodione, azaspirane, and bis-azaspirodione derivatives showcase the potential of spiro compounds in drug development. This research indicates the versatility of spiro compounds in generating various derivatives with potential bioactive properties (F. El-Telbany et al., 1977).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Studies could also be conducted to further understand its physical and chemical properties .

Properties

IUPAC Name

3-[(3-fluoroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c17-11-5-4-6-12(9-11)18-10-13-14(19)21-16(22-15(13)20)7-2-1-3-8-16/h4-6,9-10,18H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXCSXWPIOASPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=CC(=CC=C3)F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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